molecular formula C17H19NO B5414373 2-methyl-N-(1-phenylpropyl)benzamide

2-methyl-N-(1-phenylpropyl)benzamide

Cat. No. B5414373
M. Wt: 253.34 g/mol
InChI Key: MTPOIQDJNICOCQ-UHFFFAOYSA-N
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Description

2-methyl-N-(1-phenylpropyl)benzamide, also known as Flmodafinil, is a novel psychostimulant drug that has gained significant attention in the scientific community due to its potential therapeutic applications. Flmodafinil is a derivative of Modafinil, a well-known wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy and sleep apnea. Flmodafinil has been shown to be more potent and longer-lasting than Modafinil, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-(1-phenylpropyl)benzamide is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This results in increased wakefulness and alertness, as well as improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate and blood pressure, as well as changes in brain activity. It has also been shown to increase the levels of certain hormones, including cortisol and prolactin.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-(1-phenylpropyl)benzamide in laboratory experiments is its potency and long-lasting effects, which allow for more precise and controlled studies. However, one limitation is the potential for side effects, including cardiovascular effects and changes in hormone levels, which may complicate the interpretation of results.

Future Directions

There are a number of potential future directions for research on 2-methyl-N-(1-phenylpropyl)benzamide, including further investigation into its cognitive enhancing effects, as well as its potential as a treatment for psychiatric disorders. Other areas of interest include its potential as a treatment for neurological disorders such as Parkinson's disease, as well as its potential as a performance-enhancing drug for athletes. Further research is needed to fully understand the potential applications of this compound and to determine its safety and efficacy in different populations.

Synthesis Methods

The synthesis of 2-methyl-N-(1-phenylpropyl)benzamide involves the reaction of Modafinil with propylamine and formaldehyde to produce the intermediate N-(1-phenylpropyl) Modafinil. This intermediate is then reacted with methyl iodide to yield this compound. The synthesis method is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.

Scientific Research Applications

2-methyl-N-(1-phenylpropyl)benzamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in various fields. One area of interest is its use as a cognitive enhancer, with studies showing that this compound can improve memory, attention, and executive function in healthy individuals. Another area of research is its potential as a treatment for psychiatric disorders such as depression and ADHD, with studies showing promising results in animal models.

properties

IUPAC Name

2-methyl-N-(1-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-16(14-10-5-4-6-11-14)18-17(19)15-12-8-7-9-13(15)2/h4-12,16H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPOIQDJNICOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.